N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE
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Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C21H22ClF2N3O2S2 and its molecular weight is 485.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Hemolytic Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride and similar compounds have been studied for their antimicrobial properties. A research study synthesized a series of related compounds, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, and found them to be active against selected microbial species. This study highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Activities
These compounds have also been explored for their potential in cancer treatment. A study on thiazolyl N-benzyl-substituted acetamide derivatives, which are structurally similar, demonstrated their ability to inhibit Src kinase, an enzyme involved in cancer progression. The research indicated that these compounds could be effective in combating certain types of cancers (Fallah-Tafti et al., 2011).
Antibacterial Agents
Another study synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage and evaluated them as antibacterial agents. These compounds showed broad-spectrum antibacterial activity, suggesting their potential as novel antibacterial drugs (Bhoi et al., 2015).
DNA-PK Inhibition
Compounds like N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride have been studied for their ability to inhibit DNA-dependent protein kinase (DNA-PK). This enzyme is involved in DNA repair and is a target for cancer therapy. Research on similar compounds showed potent inhibition of DNA-PK, which could be beneficial in cancer treatments (Cano et al., 2013).
Anticonvulsant Agents
Studies have also explored the anticonvulsant properties of related compounds. A series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides showed promising results as potential anticonvulsant leads, indicating the versatility of these compounds in various therapeutic areas (Amir et al., 2012).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their properties and potential applications. Research focusing on the synthesis of novel derivatives and their characterization provides insights into the chemical nature and potential uses of these compounds in various fields of scientific research (Janardhan et al., 2014).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S2.ClH/c22-15-12-17(23)20-18(13-15)30-21(24-20)26(7-6-25-8-10-28-11-9-25)19(27)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCIXSKKSMCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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